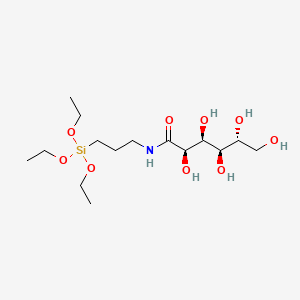

N-(3-triethoxysilylpropyl)gluconamide

Übersicht

Beschreibung

N-(3-triethoxysilylpropyl)gluconamide is an organic compound with the molecular formula C15H33NO9Si. It is known for its multifunctional properties and is often used in organic synthesis and materials science. This compound is characterized by its ability to modify the surface of various materials, enhancing properties such as wettability, wear resistance, and adhesion .

Vorbereitungsmethoden

N-(3-triethoxysilylpropyl)gluconamide can be synthesized through several methods. One common method involves the reaction of 3-triethylestranol with trichlorosilane under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.

Analyse Chemischer Reaktionen

N-(3-triethoxysilylpropyl)gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with water or protic solvents, leading to hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Materials Science

1.1. Surface Modification

N-(3-triethoxysilylpropyl)gluconamide is utilized for modifying surfaces to enhance their hydrophilicity or hydrophobicity. For instance, it has been incorporated into silica nanocomposites to create surfaces with tunable wettability. The sol-gel process involving this compound allows for the formation of fluorinated oligomeric silica nanocomposites that exhibit superhydrophobic or superhydrophilic characteristics depending on the concentration of the silane used during synthesis .

Table 1: Wettability Characteristics of Modified Surfaces

| Silane Concentration (mg) | Contact Angle (Water) | Contact Angle (Dodecane) | Wettability Type |

|---|---|---|---|

| 10 | 180° | 46° | Superhydrophobic |

| 170 | 112° | 56° | Oleophobic |

| >170 | 0° | - | Superhydrophilic |

1.2. Nanocomposite Development

The compound has been pivotal in developing magnetic mesoporous silica materials for biochemical applications. For example, Fe₃O₄@mSiO₂-TSG composites demonstrated high sensitivity and selectivity for glycopeptides, with a maximum adsorption capacity of 160 mg/g. These materials can be reused multiple times without significant loss of efficacy .

Nanotechnology

2.1. Nanochannel Functionalization

In nanoelectronics, this compound is used to functionalize nanochannels for enhanced iontronic properties. The creation of gluconamide-decorated nanochannels allows for selective binding and reversible switching between different states upon exposure to specific ions like borate and fructose . This technology holds promise for applications in sensing and drug delivery systems.

Case Study: Borate-Driven Ionic Rectifiers

A study demonstrated the use of gluconamide-decorated nanochannels that exhibited unique iontronic responses when interacting with borate ions, showcasing the potential for advanced sensor technologies .

Biochemical Applications

3.1. Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances biocompatibility and targeted delivery capabilities. Its ability to modify surface properties can facilitate better interaction with biological tissues, improving the efficacy of therapeutic agents.

3.2. Glycopeptide Enrichment

The compound has been effectively used in enriching glycopeptides from complex biological samples, which is crucial for proteomics studies. The high selectivity and sensitivity of modified silica materials enable the detection of low-abundance glycopeptides, which are often critical biomarkers in disease diagnostics .

Wirkmechanismus

The mechanism of action of N-(3-triethoxysilylpropyl)gluconamide involves its ability to form strong bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces . This results in the formation of a stable, covalent bond that enhances the properties of the modified material.

Vergleich Mit ähnlichen Verbindungen

N-(3-triethoxysilylpropyl)gluconamide is unique due to its multifunctional properties and ability to modify surfaces. Similar compounds include other organosilanes such as N-(3-triethoxysilylpropyl)diethanolamine and N-(3-triethoxysilylpropyl)urea . These compounds also possess the ability to modify surfaces but may differ in their specific functional groups and reactivity. This compound stands out due to its combination of hydroxyl and amide groups, which provide additional functionality and versatility in various applications.

Biologische Aktivität

N-(3-Triethoxysilylpropyl)gluconamide (TEG) is a compound that has garnered attention in various fields, particularly in nanotechnology and biomedicine, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of TEG, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₃₃NO₉Si

- Molecular Weight : 399.51 g/mol

- CAS Number : 104275-58-3

TEG is characterized by its triethoxysilyl group, which allows it to form stable siloxane bonds with silica surfaces. This property is crucial for its application in drug delivery systems and nanocarrier technologies.

1. Drug Delivery Systems

TEG has been utilized in the development of mesoporous silica nanoparticles (MSNs) for controlled drug release. Research indicates that TEG can effectively modify the surface of MSNs, enhancing their capacity to encapsulate and release therapeutic agents in response to specific stimuli, such as enzymatic activity.

Case Study : A study demonstrated that TEG-capped MSNs could release camptothecin (CPT) in a controlled manner when exposed to amidase enzymes. The encapsulation efficiency was significantly enhanced by increasing the proportion of TEG used during synthesis, leading to improved drug delivery profiles in tumor cells like HeLa and MCF-7 .

2. Cell Viability and Toxicity Studies

In vitro studies have assessed the cytotoxic effects of TEG-functionalized nanoparticles on various cell lines. For instance, HeLa and MCF-7 cells treated with TEG-modified MSNs showed no significant toxicity at concentrations up to 200 µg/mL over a 24-hour period, as measured by WST-1 assays. This indicates that TEG can be safely used in biomedical applications without adversely affecting cell viability .

The biological activity of TEG can be attributed to its ability to interact with cellular components and facilitate the transport of drugs across cell membranes. The triethoxysilyl groups promote adhesion to silica surfaces, while the gluconamide moiety enhances biocompatibility and solubility.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₃₃NO₉Si |

| Molecular Weight | 399.51 g/mol |

| CAS Number | 104275-58-3 |

| Encapsulation Efficiency | Up to 80% |

| Cytotoxicity (HeLa Cells) | No significant toxicity at ≤200 µg/mL |

1. Nanofluidic Devices

Recent advancements have led to the incorporation of TEG in nanofluidic devices designed for selective ion transport. These devices utilize TEG's functionalization properties to create nanochannels that can switch between conductive states based on the presence of specific ions like borate .

2. Surface Functionalization

TEG has been shown to enhance the functionalization of silica surfaces, allowing for better adsorption of biomolecules and drugs. This property is essential for applications in biosensors and targeted therapy .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFDUEXNZLUZGH-YIYPIFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733907 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104275-58-3 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.